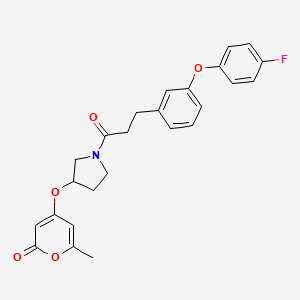

4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO5/c1-17-13-23(15-25(29)30-17)32-22-11-12-27(16-22)24(28)10-5-18-3-2-4-21(14-18)31-20-8-6-19(26)7-9-20/h2-4,6-9,13-15,22H,5,10-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGOWVQDGRXUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrrolidine ring : Known for its role in various pharmacologically active compounds.

- Pyranone moiety : This heterocyclic structure often exhibits biological activities, including anti-inflammatory and antimicrobial properties.

- Fluorophenoxy group : The presence of fluorine can enhance the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs to 4-((1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exhibit notable antimicrobial activity. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. One study reported a minimum inhibitory concentration (MIC) of 2.5 µg/ml for related pyrrolidine derivatives without cytotoxic effects on human cells .

Neuropharmacological Effects

Compounds containing pyrrolidine and fluorophenoxy groups have been studied for their neuropharmacological effects. For example, they may act as modulators of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases or mood disorders. However, specific data on the neuropharmacological effects of this compound remain scarce in the literature.

Table 1: Summary of Biological Activities

Research Insights

- Antimicrobial Efficacy : In vitro studies have consistently shown that modifications to the pyrrolidine structure can lead to enhanced antimicrobial properties. For example, certain derivatives exhibited significant activity against resistant strains of bacteria .

- Antitumor Mechanisms : The exploration of SERDs has opened pathways for understanding how compounds similar to this compound could be utilized in treating hormone-dependent cancers .

- Neuropharmacological Potential : While direct evidence is limited, the presence of specific functional groups suggests possible interactions with neurotransmitter receptors or pathways involved in neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Pyrrolidine Derivatives: The target compound shares a pyrrolidine core with antiviral nucleotide analogs like Compound 9 , which employs phosphoramidite chemistry for oligonucleotide synthesis.

Fluorophenoxy Substitution: The 4-fluorophenoxy group in the target compound mirrors COX-2 inhibitors (e.g., 4-(4-fluorophenoxy)-pyrrolidine-2-carboxylic acid derivatives), which exhibit nanomolar IC₅₀ values. This substituent may enhance target engagement via halogen bonding, though activity specifics remain unverified for the target molecule.

Pyran-2-one Core: Compared to simpler pyran-2-one antibiotics (MIC: 2–8 µg/mL), the target compound’s pyranone moiety is sterically hindered by the pyrrolidine-propanoyl group. This could reduce antibacterial efficacy but improve selectivity for eukaryotic targets like kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.